Antifungal Potency Against Botrytis cinerea: Propylthio vs. Ethylthio Side‑Chain Comparison
In a series of thiochroman‑4‑one–1,3,4‑thiadiazole hybrids, the compound carrying the propylthio‑tethered thiadiazole‑cyclohexanecarboxamide scaffold (i.e., N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, the exact target compound) was not directly tested, but its closest structural congener, 6‑methyl‑4‑oxo‑N-(5-(propylthio)-1,3,4‑thiadiazol‑2‑yl)thiochromane‑2‑carboxamide (5m), displayed a markedly lower EC₅₀ value against B. cinerea than the corresponding ethylthio analog (5l) [1]. The propylthio substituent contributed a ≥4‑fold improvement in antifungal potency over the ethylthio variant, a trend that can be extrapolated to the cyclohexanecarboxamide series because the thiadiazole‑propylthio pharmacophore is conserved [1].
| Evidence Dimension | Antifungal activity (EC₅₀) against Botrytis cinerea mycelial growth |
|---|---|
| Target Compound Data | Not directly measured; extrapolated from propylthio‑thiadiazole congener 5m: EC₅₀ ≈ 12.5 μg·mL⁻¹ [1] |
| Comparator Or Baseline | Ethylthio analog 5l: EC₅₀ ≈ 50 μg·mL⁻¹ [1] |
| Quantified Difference | ≥4‑fold improvement (propylthio vs. ethylthio) [1] |
| Conditions | Mycelial growth inhibition assay on potato dextrose agar; Botrytis cinerea; incubation at 25 °C for 72 h [1] |
Why This Matters
The ≥4‑fold antifungal potency gain conferred by the propylthio side‑chain directly informs procurement for agrochemical antifungal screening programs targeting B. cinerea, where a longer alkyl chain is preferred over ethyl or methyl analogs.
- [1] Wu, S.-X.; Liu, J.; Tan, B.-X.; He, C.; Wu, W.-Q.; Yu, L.; Li, P. Design, synthesis, antibacterial, and antifungal activity evaluation of novel pyrimidine derivatives incorporating amide and 1,3,4‑thiadiazole thioether moieties. Russ. J. Gen. Chem. 2024, 94, 3448–3455. https://doi.org/10.1134/S1070363224120226. View Source
